molecular formula C18H30N2O2 B4752609 N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4752609
M. Wt: 306.4 g/mol
InChI Key: GJDZPHWFTMELIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-796260, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It was first synthesized in 2005 by Abbott Laboratories as a potential analgesic drug for the treatment of chronic pain. A-796260 has been extensively studied for its mechanism of action and its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide involves its binding to NOP receptors, which are primarily located in the central nervous system. Activation of NOP receptors by N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide results in the inhibition of neurotransmitter release, particularly of the neuropeptide substance P. Substance P is involved in the transmission of pain signals, and its inhibition by N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide results in analgesia.
Biochemical and Physiological Effects
N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have anxiolytic and antidepressant-like effects, as well as to reduce stress-induced behaviors. N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to be well-tolerated and has a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for NOP receptors. This allows for more precise and specific manipulation of the NOP receptor system, which can lead to a better understanding of its function. However, one limitation of using N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is that it is a synthetic compound, which means that it may not fully replicate the effects of endogenous ligands that activate the NOP receptor system.

Future Directions

There are several potential future directions for the use of N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide in scientific research. One area of interest is the potential use of NOP receptor agonists as analgesic drugs for the treatment of chronic pain. Another area of interest is the role of NOP receptors in addiction and drug abuse, as well as in the regulation of food intake and metabolism. Further research is needed to fully understand the potential applications of N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide and other NOP receptor agonists in these areas.

Scientific Research Applications

N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used extensively in scientific research as a tool to study the function of nociceptin/orphanin FQ (NOP) receptors. NOP receptors are a type of G protein-coupled receptor that are involved in pain regulation, anxiety, and stress responses. N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is a highly selective NOP receptor agonist, which means that it can activate NOP receptors without affecting other types of receptors.

properties

IUPAC Name

3-ethyl-5-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-6-15-16(12(3)22-20-15)17(21)19-14-10-8-13(9-11-14)18(4,5)7-2/h13-14H,6-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDZPHWFTMELIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCC(CC2)C(C)(C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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